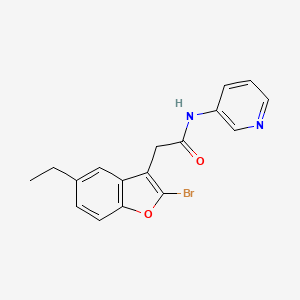![molecular formula C18H23N3O4S B5468762 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5468762.png)
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide, also known as MPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the growth and spread of cancer cells. This compound binds to the active site of CAIX and inhibits its activity, leading to the inhibition of cancer cell growth and spread.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the expression of several genes involved in the growth and spread of cancer cells. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the metabolism of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for CAIX. This compound binds specifically to the active site of CAIX and inhibits its activity, which makes it an ideal tool for studying the role of CAIX in cancer cell growth and spread. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide. One direction is to investigate the potential applications of this compound in combination with other cancer therapies. Studies have shown that this compound can enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy. Another direction is to investigate the potential applications of this compound in other diseases, such as arthritis and osteoporosis. Studies have shown that CAIX is also overexpressed in these diseases, and this compound may have potential applications in their treatment. Finally, future research should focus on developing more soluble forms of this compound, which will make it easier to administer to cells in culture.
Synthesemethoden
The synthesis method of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide involves several steps. The first step involves the reaction of 2,4-dimethylphenol with chlorosulfonic acid to form 2,4-dimethylphenyl chlorosulfonate. The second step involves the reaction of 2,4-dimethylphenyl chlorosulfonate with propylamine to form 2,4-dimethylphenyl propylamine sulfonate. The third step involves the reaction of 2,4-dimethylphenyl propylamine sulfonate with pyridine-3-carboxaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide has been the subject of scientific research due to its potential applications in the field of medicine. One of the potential applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-8-21-26(23,24)16-6-7-17(14(2)10-16)25-13-18(22)20-12-15-5-4-9-19-11-15/h4-7,9-11,21H,3,8,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCSOATQIQXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5468697.png)
![(1R*,2R*,6S*,7S*)-4-{3-methoxy-2-[2-(4-morpholinyl)ethoxy]benzyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5468701.png)
![2-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5468702.png)
![methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)

![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5468734.png)
![N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5468738.png)
![1-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5468740.png)


![N,2,8-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5468754.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5468761.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5468766.png)
![4-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5468772.png)